Fmoc-Lys(Alloc)-OH

Catalog No.
S784989
CAS No.
146982-27-6
M.F
C25H28N2O6
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Alloc)-OH

CAS Number

146982-27-6

Product Name

Fmoc-Lys(Alloc)-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-enoxycarbonylamino)hexanoic acid

Molecular Formula

C25H28N2O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1

InChI Key

OJBNDXHENJDCBA-QFIPXVFZSA-N

SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Lys(Alloc)-OH;146982-27-6;FMOC-LYS(ALOC)-OH;(S)-2-((((9H-fFuoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoicacid;Nalpha-Fmoc-Nepsilon-Alloc-D-lysine;Nalpha-Fmoc-Nepsilon-Alloc-L-lysine;Nepsilon-Alloc-Nalpha-Fmoc-D-lysine;N-Fmoc-N'-allyoxycarbonyl-L-lysine;Aloc-Lys(Fmoc)-OH;PubChem13153;47583_ALDRICH;72922_ALDRICH;SCHEMBL178701;N|A-Fmoc-N|A-Alloc-L-lysine;47583_FLUKA;72922_FLUKA;CTK4C5206;MolPort-003-934-197;OJBNDXHENJDCBA-QFIPXVFZSA-N;ACT09539;ANW-41381;CF-226;FC1245;MFCD00190872;ZINC15721537

Canonical SMILES

C=CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

C=CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Orthogonally Protected Lysine Derivative

Fmoc-Lys(Alloc)-OH is a lysine amino acid with two protective groups:

  • Fmoc (Fluorenylmethoxycarbonyl): This group protects the alpha-amino group (N-terminus) of the lysine. Fmoc is a commonly used protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic cleavage conditions used to remove it ().
  • Alloc (Allyloxycarbonyl): This group protects the side chain amine group of the lysine. The key advantage of Fmoc-Lys(Alloc)-OH lies in the orthogonal nature of these protecting groups.

Orthogonal Deprotection for Selective Modification

The beauty of Fmoc-Lys(Alloc)-OH lies in the concept of orthogonal protection. Fmoc can be selectively removed under mild acidic conditions (typically using trifluoroacetic acid or TFA) while leaving the Alloc group intact. This allows for further manipulation of the peptide chain before removing the Alloc group.

The Alloc group can be selectively cleaved under different conditions compared to Fmoc. Typically, a palladium-based catalyst system with acetic acid is used for Alloc removal, leaving the peptide backbone and Fmoc groups untouched (). This orthogonal approach enables researchers to:

  • Introduce functionalities at the lysine side chain: After Fmoc removal, the free amine group of the lysine side chain can be selectively modified with various functional groups like biotin, fluorescent tags, or polyethylene glycol (PEG) moieties for further analysis or specific applications ().
  • Create branched and cyclic peptides: By strategically incorporating Fmoc-Lys(Alloc)-OH into the peptide sequence, researchers can introduce branching points or cyclize the peptide chain through reactions involving the free amine group on the lysine side chain after Fmoc removal ().

Fmoc-Lys(Alloc)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. This compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminal and the allyloxycarbonyl (Alloc) group at the side chain. These protective groups are essential in peptide synthesis, allowing for selective reactions without unwanted side reactions. The compound's molecular formula is C25H28N2O6, and it has a molecular weight of approximately 440.50 g/mol .

Fmoc-Lys(Alloc)-OH doesn't possess a specific biological mechanism of action. Its primary function lies in peptide synthesis. During SPPS, it acts as a protected lysine unit that can be incorporated into the growing peptide chain. The selective removal of the Fmoc and Alloc groups allows for controlled attachment of other amino acids in a desired sequence, ultimately leading to the formation of complex peptides with specific functionalities [].

  • Safety Information: Safety data sheets (SDS) from suppliers typically recommend standard laboratory safety practices when handling Fmoc-Lys(Alloc)-OH, including wearing gloves, protective eyewear, and working in a fume hood [, , ].
  • Specific Hazards:
    • May cause irritation to skin, eyes, and respiratory system upon contact or inhalation [].
    • While specific data on Fmoc-Lys(Alloc)-OH is limited, organic compounds with similar structures can be flammable or slightly toxic. It's crucial to consult the SDS for detailed handling and disposal information [].

  • Deprotection Reactions: The Fmoc group can be removed using bases like piperidine, while the Alloc group can be deprotected through palladium-catalyzed reactions. This dual deprotection capability allows for versatile applications in peptide synthesis .
  • Coupling Reactions: This compound readily forms peptide bonds with activated carboxylic acids or esters, making it a valuable building block in peptide synthesis. Common coupling reagents include carbodiimides such as N,N’-diisopropylcarbodiimide and additives like 1-hydroxybenzotriazole .

Fmoc-Lys(Alloc)-OH exhibits significant biological activity primarily through its role in peptide synthesis. By incorporating this compound into peptides, researchers can influence various biochemical pathways related to protein synthesis and modification. The self-assembly properties of this compound may also lead to unique nanostructures with potential applications in biotechnology and materials science .

Pharmacokinetics

As an amino acid derivative, Fmoc-Lys(Alloc)-OH is expected to be absorbed and distributed throughout the body, metabolized enzymatically, and excreted via the kidneys. Its incorporation into peptides can affect cellular growth and function due to its influence on protein structure and activity.

The synthesis of Fmoc-Lys(Alloc)-OH typically involves:

  • Protection of the Lysine Amino Group: The lysine amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base like diisopropylethylamine.
  • Protection of the Side Chain: The side chain amino group is subsequently protected by reacting with allyloxycarbonyl chloride under similar conditions.
  • Optimization for Industrial Production: For large-scale production, reaction conditions such as temperature, solvent choice, and reagent concentrations are optimized to enhance yield and purity .

Fmoc-Lys(Alloc)-OH has diverse applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functionalities.
  • Biotechnology: Its ability to form stable structures through self-assembly makes it useful in creating nanostructures for drug delivery systems or biomaterials.
  • Research: The compound is utilized in studies exploring protein interactions and modifications due to its unique protective groups that allow for selective derivatization .

Several compounds share similarities with Fmoc-Lys(Alloc)-OH, particularly those involving protective groups or modifications of lysine:

Compound NameStructure/TypeUnique Features
Fmoc-Lys(Ac)-OHAcetylated derivative of lysineCommonly used for studying post-translational modifications .
Fmoc-Lys(Boc)-OHBoc-protected derivative of lysineUtilized in different synthetic strategies .
Fmoc-Lys(Trt)-OHTrityl-protected derivativeAllows for specific deprotection under mild conditions .

Fmoc-Lys(Alloc)-OH stands out due to its dual protection strategy that enables complex peptide synthesis while maintaining compatibility with various coupling methods and protecting groups. Its unique self-assembly properties further enhance its utility in advanced biochemical applications .

XLogP3

4.1

Wikipedia

N-Fmoc-N'-allyoxycarbonyl-L-lysine

Dates

Modify: 2023-08-15

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